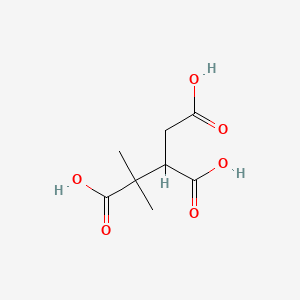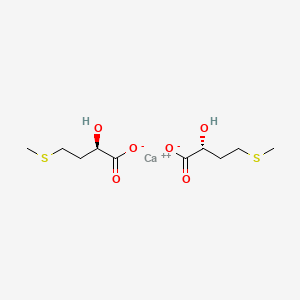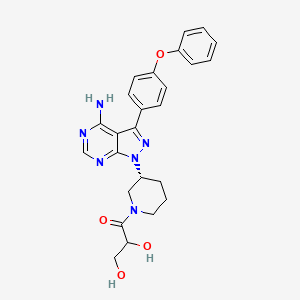
Higenamine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Higenamine, also known as norcoclaurine, is a chemical compound found in a variety of plants including Nandina domestica (fruit), Aconitum carmichaelii (root), Asarum heterotropioides, Galium divaricatum (stem and vine), Annona squamosa, and Nelumbo nucifera (lotus seeds) . It’s used in sports and weight loss dietary supplements . Higenamine is a natural product with multiple targets in heart diseases .
Synthesis Analysis
Higenamine is a tetrahydroisoquinoline that has β-adrenergic receptor agonist activity. The biosynthesis of higenamine involves the participation of norcoclaurine synthase, which controls the stereochemistry to construct the (S)-isomer . An efficient, stereoselective, green synthesis of (S)-norcoclaurine (higenamine) has been developed using the recombinant (S)-norcoclaurine synthase (NCS) enzyme .Molecular Structure Analysis
Higenamine was examined by X-ray crystallographic analysis as its hydrobromide. The crystals are triclinic, space group P, with Z = 2 in a unit cell of dimensions a = 10.071 (7), b = 9.111 (7), c = 9.643 (7)Å, α= 105.56 (8), β= 103.73 (7), γ = 64.73 (5)° .Chemical Reactions Analysis
Higenamine has desirable pharmacokinetic characteristics. The peak concentrations (Cmax) of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1). The volume of distribution (V) was 48 L (range, 30.8–80.6 L). The total clearance (CL) was 249 L/h (range, 199-336 L/h). Within 8 h, 9.3% (range, 4.6%–12.4%) of higenamine was recovered in the urine .Physical And Chemical Properties Analysis
The half-life of higenamine is 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, is 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1). The volume of distribution (V) is 48 L (range, 30.8–80.6 L). The total clearance (CL) is 249 L/h (range, 199-336 L/h) .Zukünftige Richtungen
Given that higenamine has a fast metabolic rate and a short half-life, improving its therapeutic effects and increasing its utilization are important directions for future research . The literature shows that higenamine may have a potent effect on complex heart diseases, and proves the profound medicinal value of higenamine in heart disease .
Eigenschaften
CAS-Nummer |
63604-85-3 |
|---|---|
Produktname |
Higenamine Hydrobromide |
Molekularformel |
C16H19BrNO3+ |
Molekulargewicht |
353.236 |
IUPAC-Name |
[4-[(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]oxidanium;bromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/p+1 |
InChI-Schlüssel |
KNUKFIRMGSQPEM-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)[OH2+].[Br-] |
Synonyme |
1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; _x000B_(+/-)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; (+/-)-O-demethyl-Coclaurine Hydrobromide; (RS)-Norcoclaurine Hydrobromide; (+/-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)



